molecular formula C12H16FN B176851 3-(4-Fluorobenzyl)piperidine CAS No. 382637-47-0

3-(4-Fluorobenzyl)piperidine

Cat. No. B176851
M. Wt: 193.26 g/mol
InChI Key: WATWKPHWUDHKGA-UHFFFAOYSA-N
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Description

“3-(4-Fluorobenzyl)piperidine” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(4-Fluorobenzyl)piperidine”, has been a significant area of research in modern organic chemistry . Methods for the preparation of “3-(4-Fluorobenzyl)piperidine” have been described, starting from 3-benzylpiperidone .


Molecular Structure Analysis

The molecular formula of “3-(4-Fluorobenzyl)piperidine” is C12H16FN . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “3-(4-Fluorobenzyl)piperidine”, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Fluorobenzyl)piperidine” is 193.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Piperidine Derivatives in Pharmaceutical Applications Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The structure of 4-(3-Fluorobenzyl)piperidine hydrochloride includes a piperidine ring, a functional group commonly found in many biologically active molecules.

Synthesis and Pharmacological Applications The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Methods of Application or Experimental Procedures The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

Results or Outcomes Obtained Structures with an N-benzyl moiety were superior in cholinesterase inhibition, and a terminal alkyne group was essential for efficient monoamine oxidase B inhibition .

Safety And Hazards

The safety data sheet for piperidine derivatives indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidines, including “3-(4-Fluorobenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATWKPHWUDHKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392419
Record name 3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)piperidine

CAS RN

382637-47-0
Record name 3-[(4-Fluorophenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382637-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GC Emmett, GA Cain, MJ Estrella, ER Holler… - …, 2005 - thieme-connect.com
Methods for the preparation of (3S)-3-(4-fluorobenzyl) piperidine (2) and its mandelate salt (9) are described. The first generation synthesis started from 3-benzylpiperidone, and …
Number of citations: 4 www.thieme-connect.com
GV De Lucca, UT Kim, BJ Vargo… - Journal of medicinal …, 2005 - ACS Publications
Starting with our previously described 20 class of CC chemokine receptor-3 (CCR3) antagonist, we improved the potency by replacing the phenyl linker of 1 with a cyclohexyl linker and …
Number of citations: 70 pubs.acs.org
JG Varnes, DS Gardner, JB Santella III… - Bioorganic & medicinal …, 2004 - Elsevier
The discovery of novel and selective small molecule antagonists of the CC Chemokine Receptor-3 (CCR3) is presented. Simple conversion from a 4- to 3-benzylpiperidine gave …
Number of citations: 51 www.sciencedirect.com
J Yang, X Li, C You, S Li, YQ Guan, H Lv… - Organic & Biomolecular …, 2020 - pubs.rsc.org
A highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds catalyzed by Rh/bisphosphine-thiourea (ZhaoPhos) has been developed, giving the …
Number of citations: 14 pubs.rsc.org
TY Yue, DD McLeod, KB Albertson… - … process research & …, 2006 - ACS Publications
A convergent, multikilogram, stereoselective synthesis of 1 is described. A key fragment, (S)-3-(4-fluorobenzyl)piperidine (2) was synthesized from valerolactam in three steps using our …
Number of citations: 42 pubs.acs.org
JR Pruitt, DG Batt, DA Wacker, LL Bostrom… - Bioorganic & medicinal …, 2007 - Elsevier
DPC168, a benzylpiperidine-substituted aryl urea CCR3 antagonist evaluated in clinical trials, was a relatively potent inhibitor of the 2D6 isoform of cytochrome P-450 (CYP2D6). …
Number of citations: 20 www.sciencedirect.com
I Sivák, D Berkeš, J Kožíšek, A Kolarovič - Tetrahedron Letters, 2016 - Elsevier
The present study describes aza-Michael addition reactions of 4-aroylpent-4-enoic acids with (R)-phenylglycinol. Subsequent spontaneous lactamization yielded the corresponding …
Number of citations: 2 www.sciencedirect.com
JE Pease, R Horuk - Expert opinion on therapeutic patents, 2009 - Taylor & Francis
Background: Chemokines were originally defined as host defense proteins, however, their biological role goes well beyond this simple description of their function as immune cell …
Number of citations: 133 www.tandfonline.com
A Gilbert, P Langowski, JF Paquin - Tetrahedron, 2021 - Elsevier
The synthesis of N-(2-SF 5 -ethyl)amines is reported via the S N 2 reaction between various amines and 2-(pentafluoro-λ 6 -sulfanyl)ethyl trifluoromethanesulfonate as the SF 5 -…
Number of citations: 6 www.sciencedirect.com
ZD Bergman - 2015 - etheses.bham.ac.uk
This thesis details a methodology utilising various synthetic pathways towards cyclisation precursors suitable for use in Prins and carbonyl-ene cyclisations to effect 2,3,4-trisubstituted …
Number of citations: 4 etheses.bham.ac.uk

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